Mesitylene, also known as 1,3,5-trimethylbenzene, is a colorless liquid with a sweet aromatic odor. It is a symmetrical derivative of benzene with three methyl groups positioned at the 1, 3, and 5 carbon atoms of the benzene ring. The molecular formula for mesitylene is with a molecular weight of approximately 120.19 g/mol. It is primarily derived from coal tar and serves as a precursor for various fine chemicals and materials .
Mesitylene is classified as a flammable liquid and can irritate the skin and respiratory system upon exposure. It is also considered toxic to aquatic life. Here are some specific safety concerns:
Mesitylene can be synthesized through several methods:
Interaction studies involving mesitylene primarily focus on its role in catalysis and ligand chemistry. Research has shown that mesitylene can stabilize low oxidation state metal centers in organometallic complexes. Its steric bulk allows it to influence reaction pathways significantly, particularly in asymmetric catalysis .
Mesitylene belongs to a class of compounds known as trimethylbenzenes. The two other isomers are:
Compound Name | Structure | Unique Features |
---|---|---|
Pseudocumene (1,2,4-trimethylbenzene) | Pseudocumene | Less symmetrical; used in organic synthesis |
Hemimellitene (1,2,3-trimethylbenzene) | Hemimellitene | Different methyl group positioning; less common |
Mesitylene's symmetrical structure and specific reactivity patterns differentiate it from its isomers. Its use as a ligand in organometallic chemistry and its role in producing fine chemicals highlight its unique position among trimethylbenzenes.
Mesitylene was first synthesized in 1837 by Irish chemist Robert Kane through the condensation of acetone with concentrated sulfuric acid. Kane erroneously proposed its structure as an alkene derivative, naming it "mesitylene" after "mesit" (an outdated term for acetone). The correct empirical formula ($$ \text{C}9\text{H}{12} $$) was established in 1849 by August Wilhelm von Hofmann, but structural ambiguities persisted until 1874, when Albert Ladenburg confirmed its identity as 1,3,5-trimethylbenzene. Early studies focused on its isolation from coal tar and its reactivity in electrophilic substitution reactions, such as nitration and bromination.
The mid-20th century marked a shift toward mechanistic and synthetic explorations. Mesitylene’s symmetry simplified NMR analysis, making it a standard for calibrating aromatic proton signals (singlet at 6.8 ppm) and methyl groups (singlet at 2.3 ppm). Its role in organometallic chemistry emerged with the synthesis of complexes like tricarbonyl(mesitylene)molybdenum, where the mesityl group ($$ \text{Mes} $$) stabilizes low-coordination metal centers.
Property | Value | Unit |
---|---|---|
Boiling Point | 164–166°C | Lit. |
Density (25°C) | 0.864 g/mL | Experimental |
Heat of Vaporization | 39.23 kJ/mol | Calculated |
Ideal Gas Heat Capacity | 207.43 J/mol·K | Theoretical |
Recent studies prioritize sustainable synthesis and novel applications. The global mesitylene market, valued at \$2.1 billion in 2023, is projected to grow at 6.5% CAGR, driven by demand in paints, adhesives, and electronic materials.
Solvent | $$\lambda_{\text{max}}$$ (nm) | Molar Absorptivity ($$\epsilon$$) |
---|---|---|
Cyclohexane | 265 | 190 L·mol$$^{-1}$$·cm$$^{-1}$$ |
Methanol | 266 | 185 L·mol$$^{-1}$$·cm$$^{-1}$$ |
In catalysis, mesitylene’s electron-donating methyl groups enhance its utility in Friedel-Crafts acylations and peroxidative oxidations. For example, vanadium catalysts mediate its conversion to 3,5-dimethylbenzaldehyde, a precursor for pharmaceuticals.
The acid-catalyzed trimerization of acetone remains a cornerstone for mesitylene production. This pathway proceeds via sequential aldol condensation and dehydration steps, ultimately forming the aromatic ring. Sulfuric acid historically served as the primary catalyst, but modern approaches employ heterogeneous acid catalysts like Al-MCM-41 and β-zeolite to enhance selectivity and reduce corrosion [1] [2].
The reaction initiates with acetone dimerization to mesityl oxide, followed by a third aldol addition and cyclodehydration. Acidic Brønsted sites facilitate protonation of carbonyl groups, while Lewis acid sites stabilize intermediates [2]. For example, Al-MCM-41, with its mesoporous structure and balanced acidity, achieves mesitylene yields exceeding 60% at 250°C [1]. Key challenges include competing β-scission reactions, which produce acetic acid and isobutene, reducing overall efficiency [1].
Recent advances focus on bifunctional catalysts combining acid and base sites. Mechanical mixtures of Al-MCM-41 (acidic) and TiO₂ (basic) demonstrate synergistic effects, boosting mesitylene productivity by 57% compared to single catalysts [1]. The base component (TiO₂) optimizes intermediate formation, while the acid catalyst accelerates cyclization.
Mg–Al mixed oxides, with tunable Lewis acidity, suppress side reactions by moderating strong acid sites. For instance, MgO–Al₂O₃ composites reduce β-scission by 40% while maintaining 55% mesitylene selectivity [1]. Pore size also influences performance: catalysts with 5–10 nm pores minimize coke formation, extending operational stability [2].
The mechanism involves four stages:
Kinetic studies reveal the third aldol addition as rate-limiting. Over Al-MCM-41, the apparent activation energy is 85 kJ/mol, with phorone cyclization being 10× faster than β-scission [1]. Co-feeding hydrogen (H₂) improves stability by passivating strong acid sites, reducing deactivation from 30% to 8% over 50 hours [2].
Transalkylation of xylene isomers (e.g., 1,2,4-trimethylbenzene) over solid acids like zeolites produces mesitylene via methyl group redistribution. The reaction equilibrium favors mesitylene at elevated temperatures (350–400°C) using H-Beta or H-Y zeolites [3] [4]:
$$
2 \, \text{C}6\text{H}4(\text{CH}3)2 \rightleftharpoons \text{C}6\text{H}3(\text{CH}3)3 + \text{C}6\text{H}5\text{CH}_3
$$
ZSM-5 zeolites, with their microporous structure, achieve 70% mesitylene selectivity by restricting bulkier byproduct formation [4]. However, coke deposition remains a limitation, necessitating periodic regeneration at 500°C under air [4].
Optimization focuses on:
Propyne trimerization offers a direct route but suffers from low selectivity. Using HF-BF₃ catalysts at −30°C yields 35% mesitylene alongside 1,2,4-trimethylbenzene [3]. The pathway involves cyclotrimerization via a Diels-Alder mechanism, but side reactions limit industrial adoption.
Methanol reacts with xylene over ZSM-5 catalysts at 300°C, transferring methyl groups to form mesitylene:
$$
\text{C}6\text{H}4(\text{CH}3)2 + \text{CH}3\text{OH} \rightarrow \text{C}6\text{H}3(\text{CH}3)3 + \text{H}2\text{O}
$$
This method achieves 55% conversion but requires careful water management to prevent catalyst hydrolysis [3].
Bio-acetone, derived from lignocellulosic fermentation, enables sustainable mesitylene production. Catalytic systems like TiO₂–ZrO₂ mixed oxides convert bio-acetone with 50% yield, comparable to petroleum-based routes [2]. Life cycle assessments (LCAs) show a 40% reduction in greenhouse gas emissions compared to conventional methods [2].
LCAs of biomass-derived mesitylene highlight:
Selective monoacylation of mesitylene represents one of the most important functionalization reactions in fine chemical synthesis. The reaction proceeds through Friedel-Crafts acylation mechanisms to produce 2',4',6'-trimethyl acetophenone with exceptional selectivity.
The most effective catalytic system for monoacylation employs dodecatungstophosphoric acid supported on K-10 montmorillonite clay [1]. The optimal catalyst composition of 20% w/w DTP/K-10 achieves 100% selectivity toward the desired monoacylated product at 50°C with a mesitylene to acetyl chloride mole ratio of 1:10 [1]. The reaction follows an Eley-Rideal type mechanism with weak adsorption of the acylating species, characterized by an activation energy of 18 kcal mol⁻¹, indicating intrinsic kinetic control [1].
Hierarchical nanocrystalline ZSM-5 catalysts provide an alternative approach, demonstrating 100% selectivity toward 2',4',6'-trimethyl acetophenone formation [2]. The hierarchical structure possessing micro-, meso-, and macroporosities enhances diffusion of products out of the catalyst pores, resulting in increased activity and selectivity compared to conventional ZSM-5 materials [2]. Reaction temperatures between 30-50°C prove optimal for this catalytic system [2].
The mechanistic pathway involves formation of an acylium ion intermediate through interaction of acetyl chloride with the acidic catalyst surface. The electron-rich mesitylene ring undergoes electrophilic attack by the acylium species, leading to σ-complex formation followed by deprotonation to yield the final acetophenone product [1]. The high selectivity arises from steric hindrance preventing further acylation reactions due to the bulky trimethyl substitution pattern.
Bromination of mesitylene occurs through multiple pathways depending on reaction conditions and brominating agents employed. Direct bromination with elemental bromine in tetrachloromethane proceeds via electrophilic aromatic substitution to yield predominantly monobrominated products [3].
Under controlled conditions using static micromixer technology at 10°C, bromination with elemental bromine achieves 88% selectivity for monobrominated mesitylene with 73% yield [3]. The reaction mixture contains 88 area-% monobrominated product, 9 area-% dibrominated species, and 3 area-% unreacted mesitylene based on gas chromatography-mass spectrometry analysis [3].
Alternative bromination methodologies employ hypervalent iodine reagents such as phenyliodine(III) bis(trifluoroacetate) (PIFA) combined with trimethylsilyl bromide [4]. This approach provides enhanced selectivity (95%) and improved reaction control under ambient conditions [4]. The mechanism involves formation of a bromonium ion intermediate through interaction with the hypervalent iodine species.
The bromination reaction mechanism proceeds through initial formation of a π-complex between bromine and the electron-rich mesitylene ring [5]. Subsequent nucleophilic attack by the aromatic system leads to formation of a σ-complex (Wheland intermediate), followed by deprotonation to regenerate aromaticity [5]. The regioselectivity is governed by steric effects of the methyl substituents and electronic activation of specific ring positions.
Controlled bromination conditions enable selective introduction of single bromine substituents, with the 2-position being the most reactive site due to steric accessibility [5]. Extended reaction times or elevated temperatures lead to polybromination, yielding dibromo and tribromo derivatives [6].
Nitration of mesitylene presents unique selectivity challenges due to the symmetrical substitution pattern and high electron density of the aromatic ring. The reaction proceeds through electrophilic aromatic substitution with nitronium ion (NO₂⁺) as the active electrophile.
Aqueous phase nitration using fuming nitric acid (15.8 M) achieves 85% selectivity for 4-nitromesitylene with 66% total conversion [7]. The regioselectivity favors the 4-position due to minimal steric interference from adjacent methyl groups [7]. Lower nitric acid concentrations (12 M) improve selectivity to 90% but result in negligible conversion (1%) [7].
Homogeneous nitration systems employing tetrabutylammonium nitrate with trifluoroacetic anhydride (Bu₄NNO₃-TFAA) demonstrate enhanced selectivity control across various organic solvents [8]. The selectivity is significantly affected by solvent polarity, with halogenated solvents providing higher selectivity than dipolar aprotic media [8]. The reaction maintains substrate selectivity throughout the activation range, with chlorobutanol providing optimal selectivity conditions [8].
The nitration mechanism involves formation of the nitronium ion through heterolysis of the N-O bond in nitric acid or nitrate esters [7]. The electron-rich mesitylene ring undergoes rapid attack by NO₂⁺ to form a σ-complex intermediate [8]. The rate-determining step involves formation of this Wheland intermediate, followed by rapid deprotonation to yield the nitrated product [8].
Selectivity control requires careful optimization of reaction parameters including acid concentration, temperature, and reaction time [7]. Short reaction times (30 minutes) prevent over-nitration and maintain high selectivity toward mononitrated products [7]. Temperature control below 10°C proves critical for preventing multiple nitration events and maintaining regioselectivity [7].
Oxidation of mesitylene to trimesic acid (1,3,5-benzenetricarboxylic acid) represents a commercially significant transformation for polymer and resin synthesis. The reaction proceeds through complete oxidation of all three methyl groups to carboxylic acid functionalities.
The most effective catalytic system employs cobalt(II) acetate and manganese acetate in acetic acid solution under pressurized air conditions [9]. Operating at 220-250°C and 2.2-2.5 MPa pressure, this system achieves 98.5-99.0% mesitylene conversion with trimesic acid weight yields of 115-120% relative to mesitylene input [9]. The high yield exceeds 100% due to incorporation of oxygen atoms during the oxidation process [9].
The catalytic system requires bromide initiators, typically tetrabromoethane or sodium bromide, to facilitate the radical chain mechanism [9]. Cobalt acetate serves as the primary catalyst (0.1-1% by weight), while manganese acetate functions as a co-catalyst (0.1-1% by weight) [9]. The bromide concentration (0.1-1.1% by weight) controls the initiation rate and overall reaction kinetics [9].
Tantalum phosphate catalysts provide an alternative approach for mesitylene oxidation, demonstrating exceptional activity for trimesic acid formation [10]. The tantalum phosphate structure contains abundant strong acid sites that activate the methyl groups toward oxidation [10]. This system operates at elevated temperatures with air as the oxidant [10].
The oxidation mechanism proceeds through a radical chain pathway initiated by bromide radicals [9]. Methyl radical formation represents the rate-determining step, followed by rapid oxygen addition to form peroxyl radicals [9]. Subsequent hydrogen abstraction and rearrangement reactions lead to formation of intermediate carboxylic acids before complete oxidation to trimesic acid [9].
Selective oxidation of mesitylene to 3,5-dimethylbenzaldehyde requires precise control to prevent over-oxidation while achieving selective monooxidation of a single methyl group. This transformation represents a challenging synthetic target due to the symmetrical nature of the mesitylene substrate.
Manganese dioxide serves as an effective mild oxidizing agent for selective formation of 3,5-dimethylbenzaldehyde [11]. The heterogeneous nature of MnO₂ provides controlled oxidation conditions that favor selective monooxidation over complete oxidation to carboxylic acids [11]. Reaction yields typically range from 60-70% with good selectivity for the aldehyde product [11].
Photocatalytic oxidation using iron(III) sulfate under ultraviolet irradiation (350-370 nm) achieves 72% yield of 3,5-dimethylbenzaldehyde [12]. The reaction requires a biphasic water-acetonitrile system with air as the terminal oxidant [12]. The photochemical activation enables mild reaction conditions while maintaining selectivity for aldehyde formation [12].
The pincer iridium(III) complex (Phebox)Ir(OCOCF₃)₂OH₂ catalyzes selective benzylic C-H oxidation of mesitylene using silver oxide as terminal oxidant [13]. Operating at 130°C, this system produces 3,5-dimethylbenzaldehyde and 3,5-dimethylbenzoic acid in 35 ± 4% combined yield [13]. The iridium catalyst demonstrates remarkable selectivity for benzylic positions over aromatic C-H bonds [13].
The oxidation mechanism involves initial hydrogen abstraction from a methyl group to form a benzylic radical intermediate [13]. Subsequent oxygen insertion and rearrangement lead to aldehyde formation [13]. The selectivity arises from the preferential activation of benzylic C-H bonds over aromatic positions due to the lower bond dissociation energy [13].
Oxidation of mesitylene with trifluoroperacetic acid in the presence of boron trifluoride provides a unique route to mesitol (2,4,6-trimethylphenol) through electrophilic hydroxylation of the aromatic ring. This transformation represents a rare example of direct aromatic hydroxylation under mild conditions.
The optimal reaction conditions employ peroxytrifluoroacetic acid prepared in situ from trifluoroacetic anhydride and hydrogen peroxide in methylene chloride [14]. Addition of boron trifluoride as a Lewis acid activator enables the reaction to proceed at low temperatures (-40°C to 0°C) with excellent yields [14]. Under these conditions, mesitol formation proceeds in virtually quantitative yield based on peracid consumption [14].
The reaction mechanism involves formation of a highly electrophilic peracid-BF₃ complex that effects direct electrophilic attack on the electron-rich mesitylene ring [14]. The strongly electron-donating methyl groups activate the aromatic system toward electrophilic hydroxylation [15]. The reaction occurs rapidly upon peracid addition, with workup possible after 15 minutes of stirring [14].
Temperature control proves critical for optimal selectivity, as higher temperatures promote further oxidation and decreased mesitol yields [14]. The efficiency decreases markedly when boron trifluoride is omitted, demonstrating the essential role of Lewis acid activation [14]. The reaction represents a unique example of selective aromatic hydroxylation under mild conditions [14].
The regioselectivity for hydroxylation at the 2-position (ortho to two methyl groups) arises from maximum electronic activation by the adjacent electron-donating substituents [15]. The steric environment also favors this position over the more hindered 4-position [15].
Transition state analysis for mesitylene transformations reveals the critical role of electronic and steric factors in determining reaction pathways and selectivity. Density functional theory calculations provide detailed insights into the energetics and geometries of transition states for key reactions.
For the catalytic oxidation pathway involving iridium complexes, DFT calculations compare two potential mechanisms: C-H activation followed by oxy-functionalization versus iridium-oxo formation followed by outer-sphere C-H hydroxylation [13]. The C-H activation pathway calculations prove more consistent with experimental observations, supporting a mechanism involving initial C-H bond cleavage [13].
The transition state for benzylic C-H activation by iridium complexes involves a four-centered arrangement with simultaneous C-H bond breaking and Ir-C bond formation [13]. The activation barrier for this process is significantly lower for benzylic positions compared to aromatic C-H bonds, explaining the observed selectivity [13].
Electrophilic aromatic substitution reactions of mesitylene proceed through σ-complex (Wheland intermediate) formation as the rate-determining step [8]. The transition state for σ-complex formation involves partial C-C bond formation between the electrophile and aromatic carbon, accompanied by partial loss of aromaticity [8]. The electronic effects of methyl substituents stabilize these transition states through hyperconjugative interactions [8].
Bromination transition states demonstrate the influence of solvent effects on selectivity [16]. Mesitylene shows higher reactivity than durene in competitive experiments, indicating that σ-basicity rather than simple electron density determines reactivity [16]. This suggests transition states resembling σ-complexes rather than radical intermediates [16].
Identification of rate-determining steps in mesitylene reactions provides crucial mechanistic insights and enables rational optimization of reaction conditions. Different transformation types exhibit distinct rate-limiting processes based on the nature of the chemical change involved.
For monoacylation reactions, the rate-determining step involves acylium ion formation and subsequent attack on the aromatic ring [1]. The Eley-Rideal mechanism indicates weak adsorption of the acylating species, with surface reaction as the rate-limiting process [1]. The activation energy of 18 kcal mol⁻¹ confirms that the reaction operates under kinetic rather than diffusion control [1].
Bromination reactions exhibit rate-determining steps that depend on the brominating agent and conditions employed [17]. Direct bromination with molecular bromine shows mixed first- and second-order dependence on bromine concentration, indicating that both single and double bromine molecule pathways contribute to the rate-determining step [17]. The mechanism involves initial π-complex formation followed by rate-limiting σ-complex formation [17].
Oxidation reactions to trimesic acid demonstrate rate-determining steps involving methyl radical formation through hydrogen abstraction [18]. The radical chain mechanism requires initiation through bromide radicals, with propagation steps involving oxygen addition and further hydrogen abstraction [18]. The overall rate depends on the concentration of initiating species and the stability of intermediate radicals [18].
C-H activation reactions catalyzed by organometallic complexes show rate-determining steps involving metal-carbon bond formation [13]. For iridium-catalyzed transformations, the rate-determining step occurs during the initial C-H bond cleavage rather than subsequent functionalization steps [13]. This explains the observed kinetic isotope effects and temperature dependence of these reactions [13].
Nitration reactions exhibit complex rate-determining behavior that varies with reaction conditions and nitrating agent [8]. In most cases, the formation of the σ-complex between the nitronium ion and mesitylene represents the rate-determining step [8]. However, under certain conditions involving very activated systems, diffusion of reactants or products may become rate-limiting [8].
Flammable;Irritant;Environmental Hazard